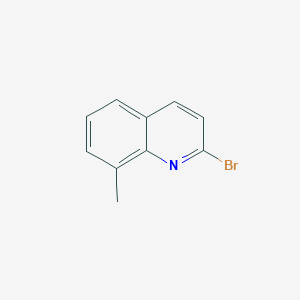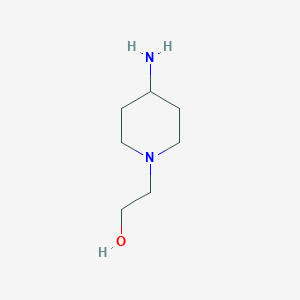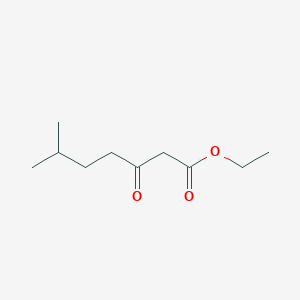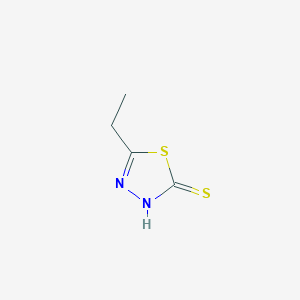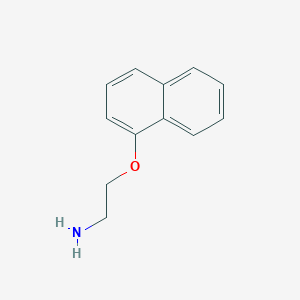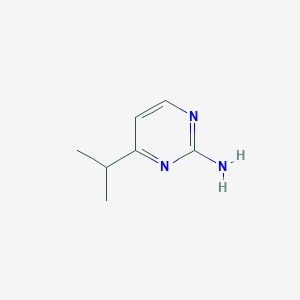![molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0](/img/structure/B1285317.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
概述
描述
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science due to its significant photophysical properties . This compound is typically found as a white or off-white solid and is soluble in various organic solvents .
作用机制
Target of Action
Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting potential targets could be enzymes involved in peptide metabolism.
Mode of Action
If it acts as a DPP-IV inhibitor, it would likely bind to the active site of the enzyme, preventing it from cleaving peptides and thus altering peptide levels in the body .
Biochemical Pathways
If it acts as a DPP-IV inhibitor, it could impact the metabolism of incretin hormones, which play a role in regulating blood glucose levels .
Result of Action
If it acts as a DPP-IV inhibitor, it could potentially increase the levels of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
生化分析
Biochemical Properties
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly as a selective inhibitor of specific enzymes and proteins. It interacts with various biomolecules, including kinases and cyclin-dependent kinases (CDKs), which are essential for regulating cell cycle progression and other cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. This inhibition can lead to altered phosphorylation states of target proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by targeting CDKs, leading to cell cycle arrest and apoptosis. Additionally, it can affect the expression of genes involved in cell survival, differentiation, and metabolism, thereby altering the cellular phenotype. The compound’s impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzyme’s catalytic activity, preventing the phosphorylation of substrate proteins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its biological activity can change with prolonged exposure, leading to potential long-term effects on cellular processes. In vitro and in vivo studies have shown that the compound can induce sustained changes in cell signaling and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can influence the overall metabolic profile of the cell and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its distribution and activity. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through post-translational modifications and targeting signals. Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to regulate gene expression, while mitochondrial localization may influence cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of pyrazolo[1,5-a]pyrimidine with bromine. The process begins with the preparation of 2-methylpyrazolo[1,5-a]pyrimidine, which is then brominated to yield the final product . The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetonitrile or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl halides produce aryl-substituted pyrazolo[1,5-a]pyrimidines .
科学研究应用
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
6-Fluoro-2-methylpyrazolo[1,5-a]pyrimidine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.
Uniqueness
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug discovery and material science .
属性
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPPXBKRXAJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580565 | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916256-65-0 | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

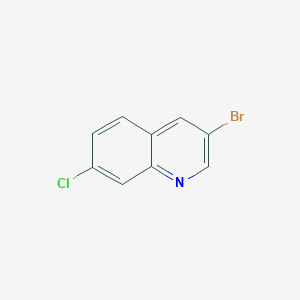
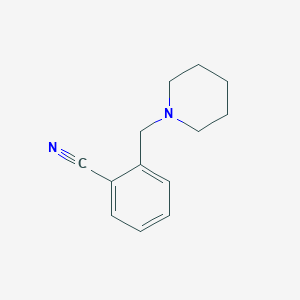
![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)
